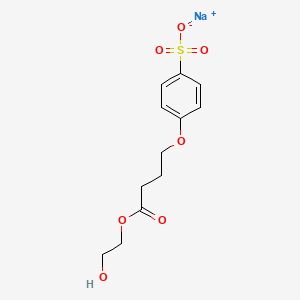![molecular formula C11H11ClN4O4S B14514170 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid CAS No. 63592-58-5](/img/structure/B14514170.png)
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid is a compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazoquinoxaline core structure is a fused heterocyclic system that combines an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-3-nitroquinoxaline with ethylamine followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: This compound has a similar imidazo core but with a pyridine ring instead of a quinoxaline ring. It also exhibits diverse biological activities.
Imidazo[4,5-c]pyridine: Another similar compound with a different ring fusion pattern, showing unique biological properties.
Imidazo[1,2-a]pyridine: This compound has an imidazo ring fused with a pyridine ring in a different orientation, leading to different chemical and biological properties.
The uniqueness of 6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline lies in its specific ring structure and the presence of the chloro and ethyl substituents, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63592-58-5 |
|---|---|
Molekularformel |
C11H11ClN4O4S |
Molekulargewicht |
330.75 g/mol |
IUPAC-Name |
6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid |
InChI |
InChI=1S/C11H9ClN4.H2O4S/c1-2-9-15-10-11(16-9)14-8-5-6(12)3-4-7(8)13-10;1-5(2,3)4/h3-5H,2H2,1H3,(H,13,14,15,16);(H2,1,2,3,4) |
InChI-Schlüssel |
MCQVVGUVXZGXJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=NC3=C(C=C(C=C3)Cl)N=C2N1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


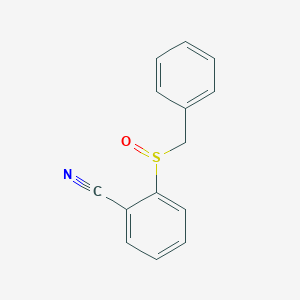
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)





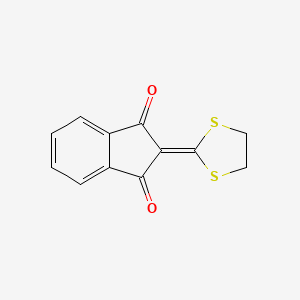
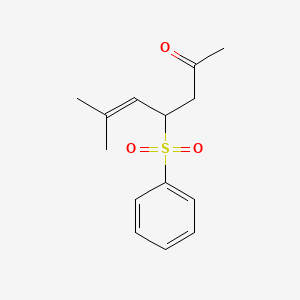
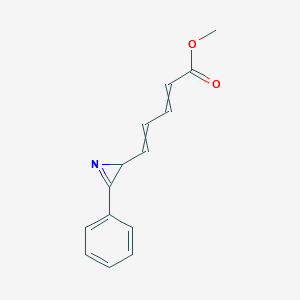

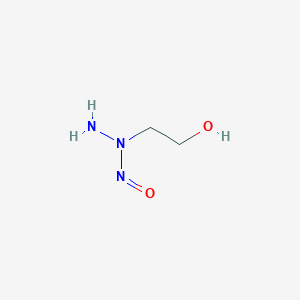
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
